Physicochemical Differentiation: Lipophilicity and Membrane Permeability vs. Analogous Imidazolylethyl Esters
The target compound 2-(1H-imidazol-1-yl)ethyl butanoate possesses a calculated LogP of 1.22640 [1]. This value differs significantly from structurally analogous 2-(1H-imidazol-1-yl)ethyl esters, directly impacting passive membrane permeability and tissue distribution. Specifically, the methacrylate analog exhibits a lower LogP of 1.15 [2], while the cyclohexanecarboxylate analog exhibits a substantially higher LogP of 3.29 . These differences are not merely incremental; they represent a >2-log unit range that predicts differential blood-brain barrier penetration and cellular uptake.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.22640 |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)ethyl methacrylate: LogP = 1.15; N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine (cyclohexanecarboxylate analog): LogP = 3.29 |
| Quantified Difference | 0.076 log units lower vs. methacrylate; 2.06 log units lower vs. cyclohexanecarboxylate |
| Conditions | ACD/Labs predicted LogP values; consistent computational methodology applied across comparators. |
Why This Matters
The intermediate LogP of 1.23 places this compound in an optimal range for cellular permeability while avoiding excessive lipophilicity that can lead to promiscuous target binding or poor aqueous solubility, making it a superior starting scaffold for lead optimization in antifungal and CNS drug discovery programs.
- [1] ChemSrc. 2-imidazol-1-ylethyl butanoate: LogP 1.22640. Accessed 2026-04-21. View Source
- [2] SIELC Technologies. 2-(1H-Imidazol-1-yl)ethyl methacrylate: LogP 1.15. Accessed 2026-04-21. View Source
